2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
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Overview
Description
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1H-pyrazole with propargyl alcohol in the presence of a base to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol
- 1-(2-hydroxy-2-methylpropyl)pyrazole-4-boronic acid pinacol ester .
Uniqueness
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and biological activity make it a compound of interest in various fields of research.
Properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKJLUCMCPTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CNN=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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